![molecular formula C10H19Cl2N3S B2991373 (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride CAS No. 2247107-21-5](/img/structure/B2991373.png)
(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride
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Overview
Description
The compound “(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride” is a chemical compound that falls under the category of heterocyclic building blocks . It has an empirical formula of C11H12N2S . The compound is solid in form . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1csc(n1)-c2ccccc2CN
. The InChI key for this compound is AEUNKJXBIAYKHZ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular formula is C5H8N2S and it has a molecular weight of 128.19542 .Scientific Research Applications
- Application : EN300-6493034 has potential as a topical drug for alopecia (hair loss). When formulated into a lotion, it significantly inhibits Smad2 phosphorylation in mouse skin, making it a promising candidate for hair regrowth .
- Application : The combination of thiazole and sulfonamide groups in EN300-6493034 suggests emergent antibacterial activity. Further research could explore its potential as an antimicrobial agent .
- Application : Inspired by recent work, EN300-6493034 could be investigated for its potential in “skeletal editing” of organic molecules by nitrogen atom deletion. This strategy offers exciting possibilities for synthetic chemistry .
Transforming Growth Factor-β (TGF-β) Receptor Inhibition for Alopecia Treatment
Antibacterial Activity
Skeletal Editing by Nitrogen Atom Deletion
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asGlucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis.
Mode of Action
For instance, some drugs may inhibit or enhance the activity of their target enzymes, leading to an increase or decrease in the production of certain metabolites .
Biochemical Pathways
For example, a drug that inhibits an enzyme involved in a specific metabolic pathway could lead to a decrease in the production of certain metabolites, affecting various physiological processes .
Result of Action
The result of a drug’s action often involves changes at the molecular and cellular levels, such as alterations in gene expression, enzyme activity, or cellular signaling pathways .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence a drug’s action .
properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-7-6-14-10(13-7)9(11)8-2-4-12-5-3-8;;/h6,8-9,12H,2-5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZOKSRLYZFHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C2CCNCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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